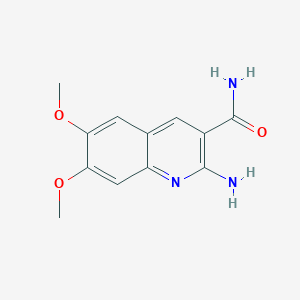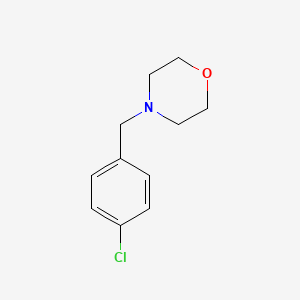![molecular formula C15H9F3N2O B1332580 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 477848-00-3](/img/structure/B1332580.png)
1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is a synthetic organic compound with the CAS Number: 477848-00-3. It has a molecular weight of 290.24 and is a solid in physical form .
Physical And Chemical Properties Analysis
This compound has a melting point of 130 - 131 degrees Celsius . It is a solid in physical form . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with the CAS number 477848-00-3, has a molecular weight of 290.24 and is a solid with a melting point of 130 - 131°C . Its structure, featuring an indole core substituted with a trifluoromethyl group, makes it a valuable scaffold in pharmaceutical research. Indole derivatives are known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . This compound could be utilized in the synthesis of new drug molecules targeting these areas.
Antiviral Agent Development
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The trifluoromethyl group in this compound could potentially enhance the antiviral properties, making it a candidate for the development of novel antiviral agents.
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The compound “1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
It’s worth noting that some indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biological activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKUMCXCXSPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363179 |
Source


|
| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
CAS RN |
477848-00-3 |
Source


|
| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

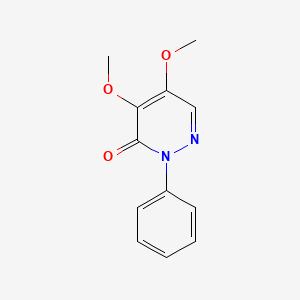
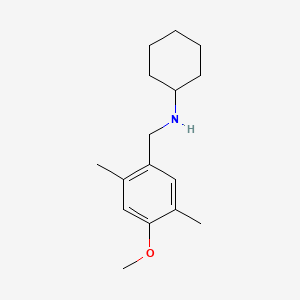
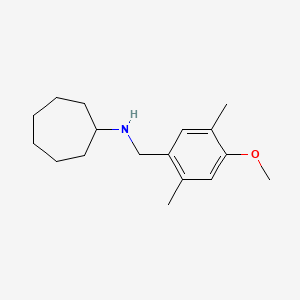
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
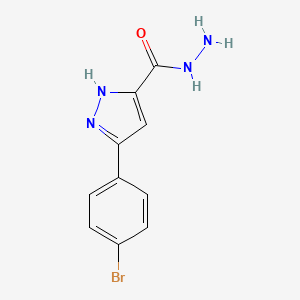
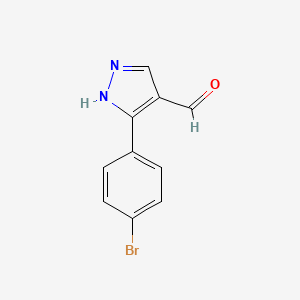
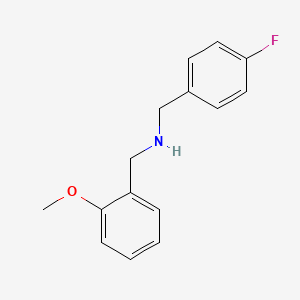
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
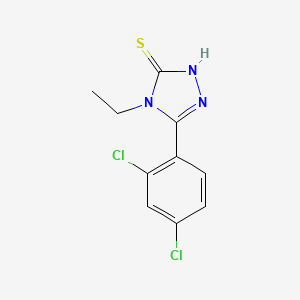
![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)
